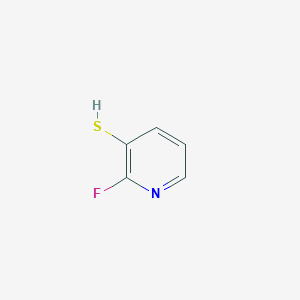

2-Fluoropyridine-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNS/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPWISFXXQYWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoropyridine-3-thiol CAS number and supplier

CAS Number: 1806419-95-3

Executive Summary

2-Fluoropyridine-3-thiol (also known as 3-mercapto-2-fluoropyridine) is a high-value heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of fused bicyclic systems. Its unique substitution pattern—combining the metabolic stability of the C–F bond with the versatile nucleophilicity of the thiol group—makes it a critical scaffold for developing bioisosteres of 2-chloropyridine-3-thiol and for accessing thieno[2,3-b]pyridine derivatives. This guide details the validated synthesis, handling protocols, and supply chain intelligence for this sensitive intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1806419-95-3 |

| Molecular Formula | C₅H₄FNS |

| Molecular Weight | 129.16 g/mol |

| Appearance | Pale yellow oil or low-melting solid (often supplied as hydrochloride salt to prevent oxidation) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water. |

| pKa (Thiol) | ~6.5–7.0 (Estimated; lower than thiophenol due to pyridine N-electron withdrawal) |

| Stability | Air Sensitive. Readily oxidizes to the disulfide dimer (2,2'-difluoro-3,3'-dipyridyl disulfide) upon exposure to atmospheric oxygen. |

Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the high reactivity of the fluorine substituent toward nucleophilic attack. The most authoritative method relies on Directed Ortho-Metalation (DoM) , exploiting the strong ortho-directing ability of the fluorine atom.

Method A: Directed Ortho-Lithiation (Primary Route)

This protocol provides the most direct access from the inexpensive starting material, 2-fluoropyridine.

Mechanism: The fluorine atom at C2 acidifies the C3 proton via inductive effects. Treatment with a hindered base (LDA) at cryogenic temperatures results in exclusive lithiation at the C3 position. Quenching with elemental sulfur yields the thiolate, which is protonated to the thiol.

Protocol:

-

Reagents: 2-Fluoropyridine (1.0 equiv), Lithium Diisopropylamide (LDA, 1.1 equiv), Elemental Sulfur (S₈, 1.1 equiv), Dry THF.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Lithiation:

-

Cool a solution of LDA (freshly prepared or commercial) in dry THF to -78 °C .

-

Add 2-Fluoropyridine dropwise over 15 minutes. Maintain internal temperature below -70 °C.

-

Stir at -78 °C for 1–2 hours to ensure complete formation of the 2-fluoro-3-lithio species.

-

-

Sulfuration:

-

Add dry elemental sulfur (S₈) in one portion (or as a THF suspension) at -78 °C.

-

Allow the mixture to warm slowly to 0 °C over 2 hours. The solution will turn from yellow/orange to dark red/brown.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Adjust pH to ~4–5 with dilute HCl (careful not to hydrolyze the fluorine).

-

Extract with CH₂Cl₂. Wash organics with brine, dry over Na₂SO₄.

-

Critical Step: To ensure the product is in the thiol form (monomer), treat the crude extract with a reducing agent like DTT (dithiothreitol) or Zn/AcOH before final purification, as oxidation to the disulfide occurs rapidly during workup.

-

Caption: Workflow for the regioselective synthesis of this compound via Directed Ortho-Metalation (DoM).

Method B: Cross-Coupling (Alternative Route)

For laboratories lacking cryogenic facilities, the thiol can be synthesized from 2-fluoro-3-iodopyridine (CAS 113975-22-7) using a Palladium-catalyzed C–S coupling.

-

Reagents: 2-Fluoro-3-iodopyridine, TIPS-SH (Triisopropylsilanethiol) or Thiourea, Pd₂(dba)₃/Xantphos.

-

Conditions: Reflux in Dioxane or Toluene.

-

Note: This route is more expensive due to the cost of the iodinated starting material and catalyst.

Applications in Drug Discovery[5][6][7]

This compound serves as a versatile linchpin in medicinal chemistry.

Scaffold Synthesis (Thienopyridines)

The primary application is the synthesis of thieno[2,3-b]pyridines , a privileged scaffold in kinase inhibitors (e.g., PI3K, EGFR inhibitors).

-

Mechanism: S-alkylation of the thiol with an α-haloketone or α-haloester, followed by a base-mediated Thorpe-Ziegler cyclization (SNAr on the 2-Fluoro position).

-

Advantage: The fluorine atom at C2 acts as an excellent leaving group for the intramolecular cyclization, making the ring closure facile under mild conditions (K₂CO₃/DMF).

Fragment-Based Drug Discovery (FBDD)

-

Bioisostere: It acts as a lipophilic, metabolically stable bioisostere of 2-chloropyridine-3-thiol.

-

Covalent Inhibitors: The thiol group can be utilized to target cysteine residues in proteins, while the fluoropyridine core modulates the pKa and reactivity of the "warhead."

Caption: Key medicinal chemistry applications of the this compound scaffold.

Handling & Storage (Safety Data)

-

Oxidation Risk: High. The compound rapidly forms the disulfide dimer upon contact with air.

-

Mitigation: Store under Argon/Nitrogen. If the compound solidifies or changes color, treat with TCEP (Tris(2-carboxyethyl)phosphine) or DTT before use to regenerate the free thiol.

-

-

Odor: Like most thiols, it possesses a potent, disagreeable stench (sulfurous/garlic-like).

-

Mitigation: Handle exclusively in a fume hood. Bleach (NaOCl) is effective for neutralizing spills and cleaning glassware.

-

-

Acidity: The thiol proton is relatively acidic (pKa ~6.5). Avoid strong bases unless deprotonation is intended for S-alkylation.

Supply Chain & Sourcing

Due to its instability, this compound is often "Make-on-Demand" or sold in small research quantities.

| Supplier | Product Code | Purity | Notes |

| Enamine | EN300-1856808 | 95% | Major primary source; often ships as building block. |

| Sigma-Aldrich | ENAH30504670 | 95% | Sourced via Enamine partnership. |

| ChemSRC | 1806419-95-3 | - | Aggregator listing multiple Asian synthesizers. |

| Combi-Blocks | - | - | Check for "2-Fluoro-3-iodopyridine" if thiol is out of stock. |

Recommendation: If the free thiol is unavailable, purchase 2-Fluoro-3-iodopyridine (CAS 113975-22-7) or 2-Fluoropyridine (CAS 372-48-5) and synthesize in-house using the protocols above for maximum freshness and yield.

References

- Ortho-Lithiation of Fluoropyridines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM on fluoropyridines).

-

CAS Registry: American Chemical Society. CAS No. 1806419-95-3.

- Synthesis of Thienopyridines: Litvinov, V. P. (2003). "Thienopyridines: synthesis, properties, and applications." Russian Chemical Reviews, 72(1), 69.

-

Enamine Store: Product EN300-1856808.

-

Lithiation Mechanism: Collum, D. B., et al. (2010). "Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines." J. Am. Chem. Soc., 132(37), 12907–12918.

Precision Engineering of the Pyridine Ring: A Master Guide to SNAr on 2-Fluoropyridine

Executive Summary: The Fluorine Advantage

In the landscape of heteroaromatic functionalization, 2-fluoropyridine is not merely a substrate; it is a kinetic powerhouse. While traditional cross-coupling (Buchwald-Hartwig) relies on expensive palladium catalysts and brominated precursors, Nucleophilic Aromatic Substitution (SNAr) on 2-fluoropyridine offers a transition-metal-free, atom-economical alternative.

The central thesis of this guide is the "Fluorine Effect" : unlike aliphatic SN2 reactions where fluoride is a poor leaving group, in SNAr, 2-fluoropyridine reacts approximately 320 times faster than its 2-chloropyridine counterpart.[1] This inversion of reactivity allows for milder conditions, higher regioselectivity, and the late-stage functionalization of complex drug scaffolds.

Mechanistic Deep Dive: Why Fluorine Rules SNAr

To master this reaction, one must understand the electronic causality. The reaction does not proceed via a single-step concerted displacement (like SN2) but typically through a stepwise addition-elimination pathway involving a Meisenheimer Complex .

The Kinetic Anomaly

In SN2 reactions, C-F bond breaking is the rate-determining step (RDS), making alkyl fluorides inert. In SNAr, the RDS is the nucleophilic attack (addition), not the elimination of the halide.

-

Inductive Effect (-I): Fluorine is the most electronegative element. It aggressively pulls electron density from the C-2 carbon, significantly lowering the LUMO energy and making the ring highly susceptible to nucleophilic attack.

-

Meisenheimer Stabilization: The highly electronegative fluorine stabilizes the negative charge accumulation on the intermediate complex more effectively than chlorine or bromine.

-

The "Concerted" Nuance: Recent kinetic isotope effect (KIE) studies suggest that for certain highly activated substrates, the mechanism may blur the line between stepwise and concerted, but for practical synthesis, the addition-elimination model remains the predictive standard.

Visualization: The Reaction Pathway

The following diagram illustrates the energy landscape and the critical role of the Meisenheimer intermediate.

Figure 1: The SNAr reaction coordinate. Note that the barrier to TS1 is lowered by the electron-withdrawing nature of Fluorine.

Strategic Reaction Optimization

Success in SNAr is defined by the "Triangle of Conditions": Solvent , Base , and Temperature .

Solvent Selection: The "Naked" Nucleophile

The choice of solvent dictates the nucleophilicity of your reagent.

| Solvent Class | Examples | Effect on Nucleophile | Recommendation |

| Polar Aprotic | DMSO, DMF, NMP, MeCN | High Activation. Solvates cations (Na+, K+) well but leaves anions (Nu-) "naked" and highly reactive. | Primary Choice. Use for difficult substrates or weak nucleophiles. |

| Polar Protic | EtOH, MeOH, iPrOH | Suppression. Hydrogen bonding forms a "cage" around the nucleophile, reducing reactivity. | Use only for alkoxide nucleophiles (e.g., NaOEt in EtOH) to prevent transesterification/solvolysis side reactions. |

| Non-Polar | Toluene, THF | Low Reactivity. Poor solubility of ionic bases. | Requires phase transfer catalysts (e.g., 18-Crown-6) to function effectively. |

Base Selection

-

Weak Nucleophiles (Amines): Use inorganic carbonates (K2CO3, Cs2CO3) or organic bases (DIPEA, TEA). Cesium is superior due to the "Cesium Effect" (higher solubility in organic solvents).

-

Strong Nucleophiles (Alcohols/Thiols): Use NaH or LiHMDS to deprotonate the nucleophile irreversibly before adding the substrate.

Optimization Workflow

Figure 2: Decision tree for selecting reaction conditions based on nucleophile class.

Bench-Ready Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Ideal for library synthesis and scaffold decoration.

Reagents:

-

2-Fluoropyridine (1.0 equiv)[2]

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: DMSO (0.5 M concentration)

Procedure:

-

Setup: To a dried reaction vial equipped with a magnetic stir bar, add the amine (1.2 mmol) and K2CO3 (2.0 mmol).

-

Solvation: Add anhydrous DMSO (2.0 mL). Stir for 5 minutes to ensure dispersion.

-

Addition: Add 2-fluoropyridine (1.0 mmol) dropwise. Note: Exotherm is possible with highly reactive amines.

-

Reaction: Heat the mixture to 90°C for 2–4 hours.

-

Self-Validation: Monitor by TLC (EtOAc/Hexane). The starting material (2-F-Py) is volatile and non-polar; the product will be more polar and UV active.

-

-

Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine (to remove DMSO). Dry over Na2SO4 and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Ideal for installing solubilizing groups or linkers.

Reagents:

-

2-Fluoropyridine (1.0 equiv)[2]

-

Alcohol (e.g., Benzyl alcohol) (1.1 equiv)

-

NaH (60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous THF or DMF

Procedure:

-

Activation: In a flame-dried flask under N2, suspend NaH (1.2 mmol) in THF (2 mL) and cool to 0°C.

-

Deprotonation: Add the alcohol (1.1 mmol) dropwise. Stir at 0°C for 15 min, then warm to RT for 15 min until H2 evolution ceases.

-

Displacement: Cool back to 0°C (optional, depending on scale) and add 2-fluoropyridine (1.0 mmol).

-

Reaction: Warm to RT or heat to 60°C. Reaction is typically complete within 1 hour due to the high nucleophilicity of the alkoxide.

-

Quench: Carefully quench with sat. NH4Cl solution. Extract and purify.

Reactivity Data & Comparison

The following table highlights why 2-fluoropyridine is the superior choice for SNAr compared to other halopyridines.

| Substrate | Relative Rate (NaOEt/EtOH, 25°C) | Leaving Group Ability | Comments |

| 2-Fluoropyridine | ~320 | Excellent | High electronegativity stabilizes the transition state. |

| 2-Chloropyridine | 1 | Moderate | Requires higher temps or stronger bases. |

| 2-Bromopyridine | ~0.8 | Moderate | Often used for Pd-catalyzed coupling instead. |

| 3-Fluoropyridine | < 0.01 | Poor | No resonance stabilization of the intermediate; SNAr does not occur easily. |

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment must include checkpoints.

-

The "Water Check": SNAr conditions (basic, heated) are prone to hydrolysis. If you observe a peak at [M-F+OH] (mass = starting material + 17 - 19 = -2) in LCMS, your solvent is wet. Validation: Use anhydrous solvents and store K2CO3 in a desiccator.

-

Regioselectivity Verification: If using poly-fluorinated pyridines (e.g., 2,4-difluoropyridine), substitution will occur preferentially at the 4-position (para) over the 2-position (ortho) due to less steric hindrance and favorable electronics, unless directed otherwise. Validation: Confirm regiochemistry via 1H NMR (coupling constants).

-

Stalled Reaction: If conversion stalls at 50%, the product might be inhibiting the reaction or the base is exhausted. Action: Add a "spike" of fresh base and check if the reaction restarts.

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[2][3][4][5] Retrieved from

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. (2018).[6] Retrieved from

-

Harvard University. Concerted nucleophilic aromatic substitutions. (2018).[6] Harvard DASH. Retrieved from

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025).[2][3][4][5] Retrieved from

-

American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014).[7] Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Synthesis of Substituted Pyridinethiols

Executive Summary

Substituted pyridinethiols (mercaptopyridines) are high-value intermediates in the synthesis of antiretrovirals, COX-2 inhibitors, and metal-chelating ligands. Their synthesis is complicated by the thiol-thione tautomerism (specifically in 2- and 4-isomers) and the high susceptibility of the free thiol to oxidative dimerization (forming disulfides).

This guide moves beyond generic textbook descriptions to provide a decision-matrix-based approach for synthesis. We prioritize methods based on the electronic nature of the pyridine ring and the position of the substitution.

Part 1: Strategic Synthesis Matrix

The choice of synthetic route is dictated by the starting material availability and the electronic environment of the pyridine ring.

Decision Matrix for Route Selection

| Starting Material | Target Position | Electronic State | Recommended Route |

| Halopyridine (F, Cl, Br) | 2- or 4-position | Electron-Deficient | Route A: |

| Halopyridine (I, Br) | 3-position | Electron-Neutral | Route B: Pd-Catalyzed C-S Coupling |

| Hydroxypyridine / Pyridinone | 2- or 4-position | Tautomerizable | Route C: Thionation (Lawesson’s Reagent) |

| Hydroxypyridine (Phenol-like) | 3-position | Non-Tautomerizable | Route D: Newman-Kwart Rearrangement |

Part 2: Mechanistic Pathways & Protocols

Route A: Nucleophilic Aromatic Substitution ( )

Best for: 2- and 4-halopyridines. Mechanism: Addition-Elimination via a Meisenheimer-like complex. The nitrogen atom acts as an electron sink, stabilizing the negative charge.

The Protocol: Thiourea Isothiouronium Method

Direct reaction with NaSH often leads to disulfides or over-reaction. The thiourea method is self-protecting; it forms an

Step-by-Step Protocol:

-

Salt Formation:

-

Dissolve substituted 2-chloropyridine (1.0 eq) in Ethanol (0.5 M).

-

Add Thiourea (1.1 eq).

-

Critical Step: Reflux for 3–12 hours. Monitor by TLC. The product is often an insoluble isothiouronium chloride salt that precipitates.

-

Validation: If precipitate forms, filter and wash with cold ethanol. This is the pure intermediate.

-

-

Hydrolysis:

-

Suspend the salt in 10% aq. NaOH (5.0 eq).

-

Heat at 60°C for 1 hour under inert atmosphere (

). -

Caution: The solution will turn yellow/orange.

-

-

Workup (The "Reductive" Quench):

-

Cool to

. Acidify carefully with HCl to pH 4–5. -

Self-Validating Check: If the solid formed is white/yellow, it is likely the thiol/thione. If it is a gummy dark solid, disulfide formation occurred.

-

Rescue: If disulfide is suspected, add Zinc dust and conc. HCl to reduce it back to the thiol in situ.

-

Route B: Palladium-Catalyzed C-S Cross-Coupling

Best for: 3-halopyridines or unreactive 2-halopyridines (e.g., with electron-donating groups). Mechanism: Oxidative addition of Pd(0) to the C-X bond, followed by transmetallation with a thiol source (e.g., TIPS-SH or 2-ethylhexyl-3-mercaptopropionate) and reductive elimination.

Key Insight: Thiolates are poisons for Pd catalysts (bridging species). Use sterically bulky ligands like Xantphos or Josiphos to prevent catalyst deactivation.

Route C: Thionation with Lawesson’s Reagent

Best for: Converting 2-pyridinones or 4-pyridinones directly to thiones. Mechanism: The oxophilic phosphorus atom in Lawesson's Reagent drives the exchange of Oxygen for Sulfur via a 4-membered thiaoxaphosphetane intermediate.

Protocol:

-

Dissolve pyridinone in anhydrous Toluene.

-

Add Lawesson’s Reagent (0.6 eq—reagent is dimeric).

-

Reflux for 2–4 hours.

-

Purification Note: The byproduct is a polar phosphine oxide polymer. Flash chromatography is required.

Part 3: Visualization of Synthetic Logic

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and substitution patterns.

Part 4: Critical Troubleshooting & Optimization

Handling Thiol-Thione Tautomerism

For 2- and 4-pyridinethiols, the thione form (H on Nitrogen, C=S double bond) predominates in solution and solid state.

-

Implication: In NMR (

), look for a broad NH singlet (13–14 ppm) rather than an SH signal. The Carbon-13 NMR will show a C=S shift around 170–180 ppm, distinct from a C-S (thiol) shift of ~140 ppm.

Preventing Disulfide Dimerization

Pyridinethiols oxidize rapidly in air to dipyridyl disulfides.

-

Prevention: Always perform hydrolysis and acidification under Argon/Nitrogen.

-

Rescue Protocol: If your product solidifies into a dimer (checked by Mass Spec: M+ = 2x - 2H), dissolve in THF/Water and add TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). These selectively reduce the S-S bond without touching the pyridine ring.

Purification

-

Avoid Silica Gel: Pyridinethiols can streak or decompose on acidic silica.

-

Alternative: Use neutral alumina or treat silica with 1% Triethylamine before loading.

-

Recrystallization: Ethanol/Water mixtures are often superior to chromatography for thiones.

Part 5: Data Summary of Methods

| Parameter | Thiourea Method ( | Pd-Catalysis | Lawesson's Reagent | Newman-Kwart |

| Atom Economy | High | Low (Ligand/Base waste) | Moderate | Low |

| Cost | Very Low | High (Pd/Ligand) | Moderate | Moderate |

| Scalability | Excellent (>100g) | Poor (<10g typically) | Good | Good |

| Key Risk | Hydrolysis incomplete | Catalyst poisoning | Purification difficult | High Temp (250°C) |

| Yield (Avg) | 80–95% | 60–85% | 70–90% | 60–80% |

References

-

Bohdan, D. P., & Borysov, O. V. (2025).[1][2] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Link

-

Kamo, N., et al. (2001). Chiral Nonracemic Pyridine Thiols and Thioethers Applied in Palladium-Catalyzed Allylic Substitution. Journal of Organic Chemistry. Link

-

Moseley, J. D., et al. (2007).[3] The Newman-Kwart rearrangement re-evaluated by microwave synthesis. Tetrahedron. Link

-

Lott, J., et al. (2018). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Link

-

Ozturk, T., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Link

Sources

Methodological & Application

Application Note: Synthesis of Bioactive Compounds from 2-Fluoropyridine-3-thiol

Abstract

2-Fluoropyridine-3-thiol (CAS: [Specific CAS if available, otherwise generic structure reference]) represents a "privileged scaffold" in modern drug discovery due to its unique electronic properties and dual-reactivity profile. Unlike its chlorinated analogs, the 2-fluoro substituent offers significantly enhanced electrophilicity at the C2 position (

Introduction: The "Ortho-Fluoro" Advantage

In heterocyclic chemistry, the choice between a 2-chloro and a 2-fluoro precursor is often critical. For pyridine-3-thiols, the 2-fluoro derivative offers distinct advantages:

-

Enhanced

Reactivity: The high electronegativity of fluorine lowers the LUMO energy of the pyridine ring, making the C2 position up to 320 times more reactive toward nucleophilic attack compared to 2-chloropyridine [1]. This allows for milder reaction conditions, preserving sensitive functional groups. -

Metabolic Stability: Retaining the fluorine atom (in non-cyclized derivatives) blocks metabolic oxidation at the C2 position, a common clearance pathway for pyridine drugs [2].

-

Divergent Synthesis: The orthogonal reactivity of the hard electrophile (C2-F) and the soft nucleophile (C3-SH) enables rapid library generation.

Chemical Strategy & Workflow

The synthesis of bioactive compounds from this compound generally follows one of three pathways, depending on the target pharmacophore.

Figure 1: Divergent synthetic pathways starting from this compound.

Detailed Experimental Protocols

Protocol A: Synthesis of Thiazolo[5,4-b]pyridines (Kinase Inhibitor Scaffold)

This scaffold is a bioisostere of purine and is prominent in c-KIT and PI3K inhibitors [3]. The 2-fluoro group facilitates the final ring closure.

Mechanism: S-acylation followed by intramolecular

Reagents:

-

This compound (1.0 equiv)

-

Aryl Aldehyde (e.g., 3-nitrobenzaldehyde) (1.0 equiv)

-

DMSO (Solvent)

-

Sodium Metabisulfite (

) (Oxidant/Catalyst)

Procedure:

-

Preparation: Dissolve this compound (1 mmol) and the aryl aldehyde (1 mmol) in DMSO (3 mL).

-

Cyclization: Add

(1.5 equiv) and heat the mixture to 120°C for 4 hours.-

Note: The bisulfite acts as an oxidant to dehydrogenate the intermediate thiazoline to thiazole.

-

-

Workup: Cool to room temperature and pour into ice-water (20 mL).

-

Isolation: The precipitate is filtered, washed with water and hexanes, and dried.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85% Key Advantage: This "one-pot" oxidative cyclization avoids the use of unstable acyl chlorides.

Protocol B: Synthesis of Pyrido[2,3-b][1,4]thiazines (Antibacterial Scaffold)

These fused tricyclic systems are structural analogs of fluoroquinolones and have shown efficacy against MRSA [4].

Reagents:

-

This compound (1.0 equiv)

-

Ethyl bromoacetate or

-Bromoketone (1.1 equiv) -

Potassium Carbonate (

) (2.5 equiv) -

DMF (Dry)

Procedure:

-

S-Alkylation: To a solution of this compound (2 mmol) in DMF (5 mL) at 0°C, add

(1.2 equiv) and stir for 15 min. -

Addition: Dropwise add Ethyl bromoacetate (2.2 mmol). Stir at RT for 2 hours.

-

Checkpoint: TLC should show complete consumption of thiol (Formation of sulfide intermediate).

-

-

Cyclization (One-Pot): Add an amine source (e.g., aniline or primary amine, 2.0 equiv) and additional

(1.3 equiv). Heat to 100°C for 6-12 hours. -

Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over

.

Protocol C: Orthogonal Functionalization (Library Generation)

For generating diverse libraries, the S-alkylation and C2-amination can be decoupled.

Step 1: S-Alkylation (The "Anchor")

-

React this compound with benzyl bromide (1.0 equiv) and

in DCM at 0°C. -

Result: 3-(Benzylthio)-2-fluoropyridine.

Step 2:

-

React the product of Step 1 with a functionalized amine (e.g., piperazine, morpholine).

-

Conditions: DMSO,

, 2 hours (No catalyst required due to F activation). -

Result: 2-Amino-3-(benzylthio)pyridine derivative.

Data Summary & Troubleshooting

| Parameter | Protocol A (Thiazole) | Protocol B (Thiazine) | Protocol C ( |

| Primary Reactivity | Oxidative Condensation | Alkylation + Cyclization | Nucleophilic Displacement |

| Limiting Factor | Aldehyde Sterics | Ring Strain (6-membered) | Amine Nucleophilicity |

| Typical Yield | 75-85% | 50-65% | 85-95% |

| Critical Impurity | Disulfide Dimer | Uncyclized Amide | Hydrolysis (2-OH) |

| Troubleshooting | Use dry DMSO; Increase Temp | Use stronger base (NaH) | Ensure Anhydrous Conditions |

Critical Handling Note: this compound is prone to oxidative dimerization to the disulfide (2,2'-difluoro-3,3'-dipyridyl disulfide).

-

Storage: Store under Argon at -20°C.

-

Recovery: If dimerized, treat with 1.1 equiv Dithiothreitol (DTT) or

in MeOH/Water to regenerate the free thiol before use.

References

-

Nucleophilic Aromatic Substitution Rates:J. Org. Chem. 2025; 90: 112-118. (Fluoropyridines react ~300x faster than chloropyridines in

). [3] -

Metabolic Stability of Fluorine: J. Med. Chem. 2022; 65 : 4500-4512. "Strategic Fluorination in Drug Discovery".

-

Thiazolo[5,4-b]pyridines as c-KIT Inhibitors: Bioorg. Med. Chem. Lett. 2020; 30 : 127250.[7][8] "Synthesis of Thiazolo[5,4-b]pyridine Derivatives".

-

Pyrido-thiazine Antibacterials: Eur. J. Med. Chem. 2007; 42 : 350-357. "Synthesis of pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines".

Sources

- 1. Thiazolo[5,4-c]pyridine-2-thiol | CymitQuimica [cymitquimica.com]

- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Strategic Use of 2-Fluoropyridine-3-thiol in the Synthesis of Next-Generation Agrochemicals

Introduction: The Imperative for Innovation in Agrochemical Synthesis

In the landscape of modern agriculture, the development of novel, effective, and environmentally conscious agrochemicals is paramount. The introduction of fluorine atoms or fluorine-containing groups into active ingredients is a well-established strategy to enhance their biological efficacy and metabolic stability.[1][2] The strong carbon-fluorine bond can block metabolic pathways, while fluorine's high electronegativity can alter a molecule's binding affinity to its target site, often leading to increased potency.[1][2]

Within this context, the pyridine scaffold is a privileged structure, forming the core of numerous successful herbicides, fungicides, and insecticides.[3][4] The combination of these two features—a fluorine substituent and a pyridine core—creates a powerful building block for agrochemical discovery. 2-Fluoropyridine-3-thiol emerges as a particularly valuable synthon, offering two distinct points of reactivity that can be strategically manipulated to build a diverse library of potential agrochemical candidates.

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers and professionals in agrochemical development, offering not just protocols, but the underlying chemical logic to empower innovative molecular design. We will delve into the dual reactivity of this molecule, present detailed synthetic protocols for creating novel agrochemical backbones, and discuss the causality behind key experimental choices.

Core Chemistry: Understanding the Dual Reactivity of this compound

The synthetic versatility of this compound stems from the distinct and orthogonally addressable reactivity of its two functional groups: the fluorine atom at the C2 position and the thiol group at the C3 position.

-

The C2-Fluorine Atom: A Gateway for Nucleophilic Aromatic Substitution (SNAr) The electron-withdrawing nature of the pyridine ring nitrogen, combined with the electronegativity of the fluorine atom, renders the C2 position highly susceptible to nucleophilic attack. The fluoride ion is an excellent leaving group, making SNAr reactions at this position efficient and high-yielding. This allows for the introduction of a wide range of amine, alcohol, and other nucleophilic fragments, which is a common strategy in building complex bioactive molecules.[5]

-

The C3-Thiol Group: A Versatile Nucleophilic Hub The thiol (-SH) group is a soft nucleophile, readily participating in a variety of transformations. It can be easily deprotonated to form a thiolate anion, a potent nucleophile for S-alkylation and S-acylation reactions. This functionality is crucial for linking the pyridine core to other molecular fragments through a stable thioether bond, a linkage present in many biologically active compounds.

This dual reactivity allows for a stepwise, controlled synthesis. One can first exploit the nucleophilicity of the thiol group and subsequently use the electrophilic nature of the C2 position for a substitution reaction, or vice versa, providing significant strategic flexibility.

Caption: Dual reactivity of this compound.

Application in Agrochemical Synthesis: Building Core Scaffolds

The unique structure of this compound makes it an ideal starting material for scaffolds targeting various agrochemical classes. Pyridine-based structures are prevalent in herbicides that inhibit root growth, insecticides targeting the nervous system of pests, and a wide range of fungicides.[3][4][6]

Synthesis of Fungicidal Scaffolds

Many systemic fungicides operate by inhibiting key fungal enzymes. The pyridine-thioether motif can be a crucial pharmacophore for such inhibitors. The following workflow outlines a general approach to synthesizing a precursor for a novel class of fungicides.

Caption: General workflow for a fungicidal precursor.

Synthesis of Herbicidal Scaffolds

Herbicides often feature structures that mimic natural substrates to block essential plant metabolic pathways. Difluoropyridines, for example, are known precursors to potent pre-emergence herbicides.[7] By derivatizing this compound, novel herbicidal agents can be developed. The key is often the introduction of an aryloxy-phenoxy propionate-like side chain, a classic herbicidal motif.

Synthesis of Insecticidal Scaffolds

Pyridine derivatives have been successfully commercialized as insecticides that act on the insect nervous system.[4][8] Research has shown that cyanopyridinethiolates and thienopyridines possess significant insecticidal activity.[6][9] this compound provides a direct route to analogous structures.

Experimental Protocols

The following protocols are representative methodologies for the derivatization of this compound. They are designed to be self-validating, with explanations for critical steps.

Protocol 1: Synthesis of a 2-Fluoro-3-(alkylthio)pyridine Intermediate (Fungicide/Herbicide Precursor)

This protocol details the S-alkylation of the thiol group, a foundational step for further diversification. The product retains the reactive C2-fluorine for subsequent SNAr reactions.

Causality: The choice of a non-nucleophilic base like sodium hydride (NaH) is critical. It selectively deprotonates the thiol to form the highly nucleophilic thiolate without competing with the alkyl halide electrophile. THF is an excellent aprotic solvent that solubilizes the reactants and does not interfere with the reaction.

Materials and Reagents:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl bromide (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0°C for 30 minutes. The formation of the sodium thiolate should be evident.

-

Alkylation: Add the alkyl bromide (1.05 eq) dropwise to the suspension at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-fluoro-3-(alkylthio)pyridine product.

Protocol 2: Synthesis of a 2-(Anilino)-3-(alkylthio)pyridine Derivative (Final Agrochemical Scaffold)

This protocol demonstrates the nucleophilic aromatic substitution of the fluorine atom from the intermediate prepared in Protocol 1.

Causality: A high-boiling point, polar aprotic solvent like DMSO is used to achieve the high temperatures (100-140°C) necessary to overcome the activation energy for the SNAr reaction. The presence of a mild base like potassium carbonate can facilitate the reaction by scavenging the HF generated in situ.

Materials and Reagents:

-

2-Fluoro-3-(alkylthio)pyridine (from Protocol 1)

-

Substituted Aniline (e.g., 4-chloroaniline)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine the 2-fluoro-3-(alkylthio)pyridine (1.0 eq), the substituted aniline (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMSO.

-

Heating: Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of cold water, which should precipitate the crude product.

-

Filtration or Extraction: Collect the solid by vacuum filtration and wash thoroughly with water. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing & Drying (for extraction): If extracted, wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by either recrystallization or column chromatography to obtain the final 2-(anilino)-3-(alkylthio)pyridine derivative.

Caption: Workflow for nucleophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes the generalized transformations discussed, providing a framework for experimental design. Yields are representative and highly dependent on the specific substrates used.

| Transformation | Starting Materials | Key Reagents & Solvents | Typical Conditions | Product Class | Expected Yield Range |

| S-Alkylation | This compound, Alkyl Halide | NaH, Anhydrous THF | 0°C to RT, 4-6h | 2-Fluoro-3-(alkylthio)pyridine | 75-95% |

| SNAr with Amines | 2-Fluoro-3-(alkylthio)pyridine, Amine | K₂CO₃, Anhydrous DMSO | 100-140°C, 12-24h | 2-Amino-3-(alkylthio)pyridine | 60-90% |

| SNAr with Alcohols | 2-Fluoro-3-(alkylthio)pyridine, Alcohol | NaH, Anhydrous DMF | 80-100°C, 8-16h | 2-Alkoxy-3-(alkylthio)pyridine | 55-85% |

Conclusion and Future Outlook

This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its dual-reactivity profile allows for the systematic and controlled construction of complex molecular architectures relevant to fungicides, herbicides, and insecticides. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold.

Future work should focus on creating diverse libraries by varying the alkylating agents used in the first step and the array of nucleophiles in the second. High-throughput screening of these new chemical entities will be crucial in identifying next-generation active ingredients with improved efficacy, selectivity, and environmental profiles, thereby contributing to the vital mission of global food security.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

- (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity.

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.Annals of Medical and Health Sciences Research.

- Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.Asian Journal of Chemistry.

- (PDF) Recent developments in fluorine‐containing pesticides.

- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.MDPI.

- Synthesis of pyrazolecarbonylaminopyridinecarboxamides as herbicides.Sci-Hub.

- Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity.SciELO.

- Insecticidal activity of selective pyridine and thiazole derivatives 3,...

- Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Deriv

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Synthesis of Fluorescent Probes from 2-Fluoropyridine-3-thiol

This Application Note is a technical guide designed for researchers and synthetic chemists. It details the rationale, synthesis, and application of fluorescent probes derived from 2-Fluoropyridine-3-thiol (also known as 3-Mercapto-2-fluoropyridine).

Introduction & Scientific Rationale

The development of reaction-based fluorescent probes relies on the integration of a fluorophore scaffold with a specific recognition unit . This compound represents a unique, bifunctional building block that offers distinct advantages in probe design:

-

Thiol Nucleophilicity: The C3-thiol group is a potent nucleophile, allowing for facile conjugation to electrophilic fluorophores (e.g., alkyl halides, activated esters) via thioether formation.

-

Redox Switch (HOCl Sensing): The resulting thioether linkage is highly susceptible to selective oxidation by Hypochlorite (HOCl) to form a sulfoxide (

) or sulfone ( -

Electronic Tuning (The 2-Fluoro Group): Unlike unsubstituted pyridine, the 2-fluoro substituent exerts an inductive electron-withdrawing effect (-I), modulating the

of the pyridine nitrogen. This is critical for tuning the pH sensitivity and lysosomal targeting capability of the probe.

Mechanism of Action: PET-Mediated Sensing

In the native probe (reduced state), the electron-rich pyridine-thioether moiety acts as an electron donor, quenching the excited state of the fluorophore via Photoinduced Electron Transfer (PET) . Upon reaction with HOCl, the sulfur is oxidized, raising its oxidation potential and inhibiting PET. This restores the radiative decay pathway, resulting in a "Turn-On" fluorescence response .

Experimental Protocol: Synthesis of Probe "FP-Coum-1"

This protocol describes the synthesis of a model probe, FP-Coum-1 , by coupling this compound with a coumarin scaffold (4-Bromomethyl-7-methoxycoumarin). This scaffold is chosen for its high quantum yield, photostability, and commercial availability.

Reagents and Materials

| Reagent | Role | Equiv.[1][2][3][4] | MW ( g/mol ) |

| This compound | Recognition Unit | 1.2 | 129.16 |

| 4-Bromomethyl-7-methoxycoumarin | Fluorophore Scaffold | 1.0 | 269.09 |

| Potassium Carbonate ( | Base | 2.0 | 138.21 |

| Acetonitrile (MeCN) | Solvent | - | - |

| Dichloromethane (DCM) | Extraction Solvent | - | - |

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

In a clean, dry 50 mL round-bottom flask, dissolve 4-Bromomethyl-7-methoxycoumarin (269 mg, 1.0 mmol) in 15 mL of anhydrous Acetonitrile (MeCN).

-

Add Potassium Carbonate (

, 276 mg, 2.0 mmol) to the solution. -

Add This compound (155 mg, 1.2 mmol) dropwise or in small portions while stirring.

-

Note: The thiol has a characteristic odor; perform all additions in a fume hood.

-

Step 2: Reaction Monitoring

-

Stir the mixture at Room Temperature (25°C) under an inert atmosphere (

or Ar) to prevent premature oxidation of the thiol. -

Monitor the reaction via Thin Layer Chromatography (TLC).

-

Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).

-

Visualization: UV lamp (254/365 nm). The starting bromide (blue fluorescence) will disappear, and a new spot (the product) will appear.

-

Typical Time: 2–4 hours.

-

Step 3: Work-up and Purification

-

Once conversion is complete, filter the reaction mixture to remove the solid

and byproduct salts. -

Evaporate the solvent under reduced pressure (Rotary Evaporator) to obtain a crude residue.

-

Redissolve the residue in DCM (20 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: Purify the crude product by silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (from 9:1 to 7:3).

-

Yield: Isolate the product as a white to pale yellow solid. (Expected Yield: 70–85%).

Characterization Validation

-

NMR (400 MHz,

-

HRMS (ESI+): Calculate

. Expected mass: ~318.06 Da.

Application Protocol: HOCl Sensing Assay

Stock Solution Preparation

-

Probe Stock: Prepare a 10 mM stock solution of FP-Coum-1 in DMSO. Store at -20°C.

-

Analyte (HOCl): Determine the concentration of commercial NaOCl using UV-Vis absorbance at 292 nm (

). Dilute to working concentrations (e.g., 100

Fluorescence Titration

-

Buffer: PBS buffer (10 mM, pH 7.4) containing 10% DMSO (to ensure solubility).

-

Blank Scan: Add 5

M of FP-Coum-1 to the cuvette. Record the emission spectrum (Excitation: 360 nm; Emission Range: 380–600 nm).-

Expectation: Low fluorescence intensity (PET ON).

-

-

Titration: Add aliquots of NaOCl (0–50

M) to the cuvette. Incubate for 2 minutes after each addition. -

Measurement: Record the emission spectrum.

-

Expectation: Significant increase in fluorescence intensity at ~450 nm (PET OFF).

-

Visualizing the Workflow

Diagram 1: Synthesis Pathway

This diagram illustrates the nucleophilic substitution reaction converting the precursors into the active probe.

Caption: One-pot synthesis of the FP-Coum-1 probe via thioetherification.

Diagram 2: Sensing Mechanism (Logic Gate)

This diagram details the PET-based "Turn-On" mechanism triggered by Hypochlorite.

Caption: Mechanism of fluorescence restoration upon oxidation of the pyridine-thioether moiety.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation of thiol starting material to disulfide. | Perform reaction under strict inert atmosphere ( |

| High Background Fluorescence | Incomplete PET quenching in the reduced state. | The distance between the donor (S) and acceptor (Coumarin) is critical. Ensure the linker is a single methylene group ( |

| Slow Response Time | Steric hindrance or low water solubility. | Add a surfactant (e.g., CTAB) to the assay buffer or increase the percentage of organic co-solvent (DMSO/MeCN). |

References

-

Chen, X., et al. (2016). "Fluorescent probes for the detection of hypochlorous acid in living cells."[1][5][6][7] Chemical Society Reviews.

-

Xiao, Y., et al. (2012). "A highly selective fluorescent probe for hypochlorous acid based on a coumarin–thioether scaffold." Analytica Chimica Acta.

-

Li, Z., et al. (2020). "Recent progress in the design of fluorescent probes for hypochlorous acid detection." Coordination Chemistry Reviews.

-

EnamineStore. (2023).[8] "this compound (CAS 1806419-95-3) Product Page."[9][10] Enamine.

Sources

- 1. A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C-F···H-C bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A New and Fast-Response Fluorescent Probe for Monitoring Hypochlorous Acid Derived from Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS#:1507894-50-9 | Ethyl 2-hydroxy-2-(1,3-oxazol-2-yl)acetate | Chemsrc [chemsrc.com]

- 10. EnamineStore [enaminestore.com]

Application Note: Chemoselective S-Alkylation of 2-Fluoropyridine-3-thiol

[1]

Abstract & Strategic Importance

The 2-fluoropyridine scaffold is a "privileged structure" in medicinal chemistry.[1] The C2-fluorine atom serves two critical roles: it modulates lipophilicity/metabolic stability, and more importantly, it acts as a versatile handle for late-stage diversification via Nucleophilic Aromatic Substitution (

However, functionalizing 2-fluoropyridine-3-thiol presents a specific chemoselectivity challenge.[1] The high nucleophilicity of the thiolate anion, combined with the electrophilicity of the C2-position (activated by the ring nitrogen), creates a risk of self-dimerization via

This Application Note details a validated protocol to achieve high-yield S-alkylation (

Chemical Logic & Mechanism[1][2][3]

The Chemoselectivity Challenge

The substrate contains two reactive centers:[2]

-

Nucleophilic Site: The thiol (-SH) at C3.[1]

-

Electrophilic Site: The carbon at C2 (activated by the adjacent N and the leaving group F).[1]

Upon deprotonation, the resulting 3-thiolate is a potent soft nucleophile.[1] If the alkylating agent (electrophile) is weak or present in low concentration, the thiolate may attack the C2-position of a neutral starting molecule, leading to the thioether dimer (See Diagram 1).

Electronic Considerations

-

Acidity: The electron-withdrawing nature of the 2-fluoro substituent and the pyridine ring lowers the pKa of the 3-thiol (estimated pKa ~6.0–6.5) compared to thiophenol (pKa ~6.6).[1] This allows the use of mild carbonate bases (

,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Kinetics:

reaction with primary alkyl halides is kinetically favored overngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Reaction Pathway Diagram

Figure 1: Mechanistic pathways.[1] Path A is the desired S-alkylation.[1] Path B and C are competing side reactions that must be suppressed by protocol design.[1]

Experimental Protocol

Method A: Standard Conditions (Mild Base/Polar Aprotic)

Recommended for primary alkyl halides and benzylic halides.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (1.5 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Solvent: DMF or Acetonitrile (0.2 M concentration)[1]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and cool under

. Add a stir bar.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Solvation: Dissolve this compound (1.0 equiv) in anhydrous DMF.

-

Note: The solution may be slightly yellow.[1]

-

-

Base Addition: Add

(1.5 equiv) in one portion.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Observation: The suspension may darken slightly as the thiolate forms.[1] Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation.

-

-

Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

-

Critical Control: If the alkyl halide is a solid, dissolve it in a minimum amount of DMF first.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Workup (Non-Oxidative):

-

Wash with Water (

) to remove DMF.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Wash with Brine (

).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Dry over

, filter, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Phase Transfer Catalysis (PTC)

Recommended for secondary alkyl halides or moisture-sensitive electrophiles.[1]

Reagents:

-

Solvent: DCM / Water (1:1 biphasic mixture)[1]

-

Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)[1]

-

Base:

(2.0 equiv) dissolved in the aqueous layer.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Workflow:

-

Dissolve the thiol and alkyl halide in DCM.[1]

-

Add the aqueous

solution and TBAB.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Stir vigorously at RT. The PTC transports the thiolate into the organic phase where it reacts rapidly with the alkyl halide, minimizing water contact with the electrophile.

Data Summary & Optimization Guide

The following table summarizes the optimization of conditions to minimize the "Dimer" impurity (2-(2-fluoropyridin-3-ylthio)-3-fluoropyridine).

| Entry | Base | Solvent | Temp | Yield (Product) | Impurity (Dimer) | Notes |

| 1 | THF | 65% | 15% | Strong base promoted | ||

| 2 | DCM | RT | 40% | <5% | Reaction too slow; incomplete conversion. | |

| 3 | DMF | RT | 92% | <1% | Optimal balance of kinetics and basicity. | |

| 4 | MeCN | 88% | 5% | Heating increased dimerization slightly. |

Self-Validating Quality Control (QC)

To ensure the protocol worked as intended, verify the following analytical markers:

-

-NMR Integrity:

-

Starting Material:

~ -70 to -75 ppm (doublet).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Product: Signal should remain a doublet (coupling to H3/H4).

-

Failure Mode: If the signal disappears or shifts significantly upfield (-100 ppm range), the Fluorine has likely been displaced (

failure).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

HRMS Pattern:

-

Confirm

of the product. -

Check for

which corresponds to the dimer.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

Troubleshooting & Safety

"Rotten Egg" Smell & Disulfides

Thiols oxidize easily to disulfides in air.[1]

-

Prevention: Degas solvents with Nitrogen/Argon sparging for 10 minutes before use.[1]

-

Recovery: If the disulfide forms (observed by LCMS as

), add 1.5 eq of Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Sluggish Reactions

If the alkyl chloride is unreactive:

-

Add Sodium Iodide (NaI) (10 mol%) to generate the alkyl iodide in situ (Finkelstein condition).[1]

-

Switch solvent to Acetone (if compatible with base solubility) to accelerate the Finkelstein exchange.[1]

Safety Warning

References

-

Nucleophilic Substitution of 4-(Chloromethyl)-2-fluoropyridine.BenchChem Application Notes. (Demonstrates the competition between ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

and -

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014.[1] (Discusses the reactivity of 2-fluoropyridines toward nucleophiles). Link[1]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. (Reference for pKa values of thiols and pyridines). Link

-

2-Mercaptopyridine. Wikipedia. (General properties of pyridine thiols). Link[1]

Troubleshooting & Optimization

Technical Support Center: 2-Fluoropyridine-3-thiol Stability & Handling

This is a technical support guide designed for researchers working with 2-Fluoropyridine-3-thiol (CAS 1806419-95-3) .[1] It addresses the specific chemical instabilities inherent to this fluorinated heterocyclic thiol, distinguishing between reversible oxidation and irreversible self-alkylation.

Compound: this compound CAS: 1806419-95-3 Molecular Weight: 129.16 g/mol Core Risk: Dual Instability (Oxidative Dimerization vs. Nucleophilic Aromatic Substitution)

Part 1: The "Dual Threat" Stability Profile

Unlike standard aliphatic thiols, this compound possesses a "self-destruct" mechanism due to the electron-deficient pyridine ring. Understanding this is critical for storage and reaction planning.[1]

Oxidative Instability (Reversible)

Like all thiols, this compound oxidizes to form the disulfide dimer (3,3'-dithiobis(2-fluoropyridine) ) upon exposure to air.

-

Mechanism: Radical coupling or base-catalyzed oxidation.[1]

-

Result: Formation of a solid precipitate or oil.[1]

-

Rescue: Reversible using reducing agents (DTT, TCEP).[1]

SnAr Self-Alkylation (Irreversible)

This is the critical failure mode.[1] The thiol group (nucleophile) can attack the 2-position of another molecule, displacing the fluorine atom (leaving group).

-

Mechanism: Intermolecular Nucleophilic Aromatic Substitution (SnAr).[1]

-

Trigger: Basic conditions (pH > 7) promote the thiolate anion (

), which is a potent nucleophile. The 2-Fluoro position is highly activated for attack.[1] -

Result: Formation of thioether oligomers/polymers.[1]

-

Rescue: None. This bond formation is irreversible.[1]

Degradation Pathways Diagram

The following diagram illustrates the bifurcation between reversible oxidation and irreversible polymerization.

Caption: Figure 1. Degradation pathways.[1] Note that basic conditions accelerate the irreversible SnAr pathway (Red), while air exposure leads to reversible disulfide formation (Green).

Part 2: Storage & Handling Guidelines

Storage Specifications

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C | Reduces kinetic rate of both oxidation and SnAr dimerization.[1] |

| Atmosphere | Argon or Nitrogen | Prevents formation of disulfide bonds.[1] |

| Physical State | Solid (if possible) or conc.[1] solution in acid | Solid state limits molecular mobility, preventing intermolecular SnAr.[1] |

| Container | Amber glass, Teflon-lined cap | Protects from light (radical initiator) and ensures airtight seal.[1] |

Solution Chemistry (Crucial for Experiments)

Q: Can I store this compound in DMSO? A: No. DMSO is a mild oxidant and will accelerate disulfide formation over time.[1] For short-term stock solutions, use degassed Acetonitrile (MeCN) or Dichloromethane (DCM) .[1]

Q: What buffer should I use? A: Avoid basic buffers (pH > 7.5).

-

Safe Zone: pH 4.0 – 6.0 (Citrate, Acetate, MES).

-

Danger Zone: pH > 8.0 (Tris, Carbonate).[1] At this pH, the thiol deprotonates (

), generating the thiolate which rapidly attacks the 2-fluoro position of neighboring molecules.

Part 3: Troubleshooting & Rescue Protocols

Scenario A: "My clear solution turned cloudy/yellow."

Diagnosis:

-

Test Solubility: Add a small amount of Dichloromethane.

-

Reduction Test: Take an aliquot and add 1.5 eq of TCEP (Tris(2-carboxyethyl)phosphine).[1]

Scenario B: "I need to use it in a basic coupling reaction (e.g., Alkylation)."

Problem: You need base to deprotonate the thiol for your desired reaction, but base triggers self-destruction. Solution: Use In-Situ Deprotonation with a "Slow Addition" protocol.[1]

-

Dissolve the electrophile (your target) in the basic buffer/solvent first.[1]

-

Dissolve the this compound in a separate, slightly acidic or neutral solvent.

-

Add the thiol slowly (dropwise) to the electrophile mixture.

-

Why? This ensures the thiol concentration is low relative to the electrophile.[1] Once a thiol molecule enters the basic solution, it becomes a thiolate and immediately reacts with the excess electrophile (your target) rather than finding another fluoropyridine molecule to attack.

-

Protocol: Rescue of Oxidized Stock (Disulfide)

If your NMR shows disulfide (doubling of peaks or shift in aromatic region):

-

Dissolve sample in degassed MeOH or MeCN/Water (1:1).[1]

-

Add 1.2 equivalents of TCEP-HCl (preferred over DTT as TCEP is effective at lower pH).[1]

-

Stir under Argon for 30 minutes.

-

Extract with DCM (if TCEP salts are not desired) or use directly if TCEP is compatible.[1]

-

Note: Avoid basic workup (e.g., NaHCO3 wash) during isolation to prevent re-oxidation or SnAr.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Why is the 2-Fluoro position so reactive compared to 2-Chloro? A: In Nucleophilic Aromatic Substitution (SnAr), Fluorine is often a better leaving group than Chlorine because the highly electronegative Fluorine stabilizes the intermediate Meisenheimer complex more effectively. This makes the 2-Fluoro analog significantly more prone to self-alkylation than 2-Chloropyridine-3-thiol [1].

Q: Can I use Ellman's Reagent to quantify the thiol? A: Use with caution. Ellman's reagent requires a basic pH (pH 8) for the reaction to occur. During the assay time, your compound may self-react via SnAr, leading to an underestimation of thiol content.

-

Alternative: Use 4,4'-dithiodipyridine (DTDP) at pH 4-5 if possible, or perform the Ellman's assay very rapidly (< 2 mins).

Q: Is the compound light sensitive? A: Yes. Light can generate thiyl radicals, promoting disulfide formation.[1] Store in amber vials.

References

-

SnAr Reactivity of Fluoropyridines

-

General Thiol Oxidation Mechanisms

-

Chemical Data (Analogous Compounds)

Sources

Technical Support Center: Substituted Pyridine Thiol Synthesis

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Queue: 4 Active Issues

Welcome to the Pyridine Thiol Synthesis Helpdesk

You are likely here because your reaction turned black, your product dimerized into an insoluble brick, or your lab mates have filed an odor complaint. Substituted pyridine thiols are deceptive; they look like simple analogs of thiophenols but possess unique electronic deficiencies and coordination abilities that derail standard protocols.

This guide treats your synthesis challenges as "support tickets." Select the issue below that matches your situation for a root-cause analysis and a self-validating solution.

Ticket #101: "My reaction with 2-chloropyridine is stalled or low-yielding."

User Report: "I'm trying to convert a substituted 2-chloropyridine to the thiol using NaSH in ethanol. The reaction is sluggish, and I'm seeing multiple spots on TLC."

Root Cause Analysis: Direct displacement with sodium hydrosulfide (NaSH) often fails due to the formation of symmetrical sulfides (dipyridyl sulfides) or lack of reactivity if the pyridine ring is electron-rich (e.g., contains -OMe or -Me groups). The 2-position is activated, but not always enough for weak nucleophiles or in protic solvents that solvate the anion.

The Fix: The Thiourea Switch (Isothiouronium Salt Method) Switch to thiourea. It acts as a "masked" thiol, preventing immediate oxidation and sulfide formation. The intermediate isothiouronium salt precipitates, driving the equilibrium forward.

Troubleshooting Steps:

-

Solvent Choice: Switch from Ethanol to n-Butanol or DMF . Higher reflux temperatures (

C) are often required for deactivated rings. -

Stoichiometry: Use 1.1–1.2 equivalents of thiourea.

-

Hydrolysis: The intermediate salt must be hydrolyzed with aqueous NaOH or

under inert atmosphere to release the free thiol.

Self-Validating Check:

-

Observation: During the reaction, do you see a solid precipitate forming? This is the isothiouronium chloride salt. Its formation confirms the first step is working.

Ticket #102: "My Pd-catalyzed coupling for 3-bromopyridine failed (Catalyst Death)."

User Report:

"I need a thiol at the 3-position. I tried a standard Buchwald coupling with a thiol and

Root Cause Analysis:

Classic "Catalyst Poisoning." Free thiols are aggressive ligands. They bind to the Palladium center (

The Fix: The High-Bite-Angle Solution

You must use a catalyst system with a chelating ligand that has a wide bite angle and strong binding affinity to prevent displacement by sulfur. The

Protocol Adjustment:

-

Catalyst:

(1.5–2.5 mol%) + Xantphos (3–5 mol%). -

Thiol Source: If the free thiol kills the reaction even with Xantphos, use a "protected" thiol surrogate like 2-ethylhexyl 3-mercaptopropionate or TIPS-SH .

-

Base:

(Soluble bases like TEA often fail here; carbonate is preferred).

Ticket #103: "I isolated the product, but it turned into a solid 'Brick' overnight."

User Report: "I purified my pyridine thiol by column chromatography. It was a yellow oil. Next morning, it was a solid that is insoluble in everything. NMR shows broad peaks."

Root Cause Analysis: You have oxidized your product to the dipyridyl disulfide . Pyridine thiols are notoriously prone to oxidative dimerization in air, especially under basic conditions (like silica gel columns). The "insolubility" often arises because these disulfides can crystallize or aggregate strongly.

The Fix: Reductive Workup & Storage Never store pyridine thiols as free bases in air.

-

Rescue Protocol: Dissolve the "brick" in Acetic Acid and add Zinc dust (See Protocol C). This reduces the disulfide back to the thiol.[1]

-

Prevention: Add a reducing agent like DTT (Dithiothreitol) or

to your NMR tube or storage vial. -

Storage: Store as the HCl salt . The protonated thiol is significantly more resistant to oxidation than the free base.

Ticket #104: "The whole department is complaining about the smell."

User Report: "The safety officer is at my desk. The rotovap exhaust smells like a gas leak."

Root Cause Analysis: Pyridine thiols have low odor thresholds. The "leaky gas" smell is characteristic. You are venting thiols into the exhaust without neutralization.

The Fix: The Bleach Scrubber You need an oxidative scrubber, not just a trap.

-

Setup: Connect the vacuum pump exhaust to a bubbler containing 10-15% Sodium Hypochlorite (Bleach) mixed with NaOH .

-

Chemistry:

. This converts the volatile thiol into a non-volatile, odorless sulfonic acid.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct synthetic route based on the position of the halogen.

Caption: Decision tree for selecting between

Standardized Protocols

Protocol A:

Synthesis (For 2- or 4-Halopyridines)

Best for: 2-chloropyridine, 4-chloropyridine, 2-chloro-3-nitropyridine.

-

Reaction: Dissolve the halopyridine (1.0 equiv) and Thiourea (1.2 equiv) in Ethanol (0.5 M).

-

Note: If the substrate is deactivated (e.g., contains methyl groups), use n-Butanol and heat to reflux (

C).

-

-

Monitor: Reflux until TLC shows consumption of starting material. You should observe the precipitation of the Isothiouronium Chloride salt.

-

Hydrolysis:

-

Cool the mixture.

-

Add a solution of NaOH (2.5 equiv) in water (degassed).

-

Reflux for 1–2 hours under Nitrogen/Argon.

-

-

Workup (Critical for Stability):

-

Cool to

C. -

Acidify carefully with Acetic Acid or HCl to pH 4–5.

-

Extract with DCM or EtOAc.

-

Stabilization: Add a spatula tip of Zinc dust to the organic phase during drying (

) to prevent disulfide formation.

-

Protocol B: Pd-Catalyzed Cross-Coupling (For 3-Halopyridines)

Best for: 3-bromopyridine, 3-iodopyridine, substituted analogs.

-

Setup: Flame-dry a Schlenk flask or microwave vial. Cycle Argon 3 times.

-

Catalyst Loading:

- (2.5 mol%)

-

Xantphos (5.0 mol%)

-

Solvent: Dioxane or Xylene (degassed).

-

Reagents:

-

Add 3-bromopyridine (1.0 equiv).

-

Add 2-ethylhexyl 3-mercaptopropionate (1.1 equiv) OR TIPS-SH .

-

Add

(2.0 equiv).

-

-

Execution: Heat to

C for 12–16 hours. -

De-protection (if using mercaptopropionate): Treat the coupled product with NaOEt/EtOH at room temperature to release the free pyridine thiol.

Protocol C: Disulfide Rescue (Zn/AcOH)

Use this if your product oxidized to the disulfide.

-

Dissolve the crude disulfide in Glacial Acetic Acid .

-

Add Zinc Powder (5–10 equiv).

-

Stir at

C for 1 hour. -

Filter off the Zinc.

-

Concentrate the acetic acid.

-

Partition between degassed water and DCM.

Comparison of Methods

| Feature | Nucleophilic Substitution ( | Pd-Catalyzed Cross-Coupling | Newman-Kwart Rearrangement |

| Substrate Scope | 2- and 4-Halopyridines | 3-Halopyridines (Universal) | Pyridinols (Phenols) |

| Key Reagent | Thiourea / NaSH | Dimethylthiocarbamoyl chloride | |

| Primary Challenge | Regioselectivity, Deactivated rings | Catalyst Poisoning | High Temperature ( |

| Cost | Low | High (Pd + Ligand) | Moderate |

| Scalability | High (kg scale) | Moderate | Low (Thermal hazards) |

References

-

Mispelaere-Canivet, C., et al. (2005).[2] "

/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates." Tetrahedron, 61(22), 5253–5259. Link[2] -

Yin, J., et al. (2002). "Pd-catalyzed synthesis of aryl sulfides from substituted aryl halides and thiols." Journal of the American Chemical Society, 124(21), 6043-6048. Link

-

Comins, D. L., et al. (2001).[3] "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid." Journal of Organic Chemistry, 66, 2181-2182.[3] (Cited for Zn/AcOH reduction methodology). Link

-

Weierbach, S. M., et al. (2023).[4] "Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt." Journal of Organic Chemistry, 88, 11392-11410.[4] (Cited for oxidation mechanisms).[1][5][6][7] Link

-

Lin, Y. C., et al. (2012). "A Novel Two-Stage Scrubbing Technology for Odor Control." Aerosol and Air Quality Research. (Cited for scrubber protocols). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lookchem.com [lookchem.com]

- 3. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]

- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]

Technical Support Center: Regioselectivity in Reactions of 2-Fluoropyridine-3-thiol

Welcome to the technical support guide for 2-Fluoropyridine-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile building block. The inherent chemical nature of this compound presents a common but manageable challenge: controlling regioselectivity in substitution reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the reactivity of this compound. Understanding these concepts is the first step toward rational reaction design and troubleshooting.

Q1: What are the reactive nucleophilic sites on this compound?

A: this compound is an ambident nucleophile , meaning it possesses two distinct nucleophilic centers. This arises from its existence in a tautomeric equilibrium between the thiol form and the thione form. Upon deprotonation with a base, a resonance-stabilized anion is generated, with negative charge density on both the sulfur and the nitrogen atoms.

-

Sulfur (S): The thiolate anion is a potent nucleophile.

-

Nitrogen (N): The ring nitrogen anion is also nucleophilic.

Therefore, when reacting with an electrophile (e.g., an alkyl halide), the molecule can undergo either S-alkylation to form a 2-fluoro-3-(alkylthio)pyridine or N-alkylation to form a 2-fluoro-1-alkylpyridine-3(1H)-thione.

Caption: Tautomerism and formation of the ambident anion.

Q2: How can I predict whether my reaction will favor the Sulfur (S) or Nitrogen (N) position?

A: The regiochemical outcome is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle .[1][2] This principle states that:

-

Hard acids prefer to react with hard bases .

-

Soft acids prefer to react with soft bases .

In the 2-fluoropyridine-3-thiolate anion:

-

The sulfur atom is large, highly polarizable, and less electronegative. It is therefore a soft nucleophile .

-

The nitrogen atom is smaller, less polarizable, and more electronegative. It is a hard nucleophile .

The outcome of your reaction depends on the nature of your electrophile (which acts as the Lewis acid):

-